molecular formula C21H20FN3O2S B2366362 N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021266-71-6

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2366362
CAS No.: 1021266-71-6
M. Wt: 397.47
InChI Key: NKCOQMJXVNHTHV-UHFFFAOYSA-N
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Description

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic small molecule based on the versatile N-(thiazol-2-yl)benzamide scaffold, a structure recognized in chemical biology for its potential to interact with a range of therapeutic targets. The 1,3-thiazole core is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . Its structural features, including the benzamide moiety and the fluorophenethyl group, are designed to facilitate interactions with key biological targets. Research into analogous N-(thiazol-2-yl)benzamide compounds has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent, non-competitive inhibition of Zn2+- and H+-evoked signaling . Furthermore, structurally related thiazole derivatives have demonstrated significant and potent antiproliferative properties in various in vitro cancer models, including both drug-sensitive and multidrug-resistant small-cell lung carcinoma cells, as well as in three-dimensional spheroids, suggesting their value in oncology research for overcoming resistance mechanisms . The incorporation of the fluorophenethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity and binding affinity. This compound presents a valuable chemical tool for researchers exploring ion channel physiology, oncogenic signaling pathways, and the development of new therapeutic agents for conditions such as cancer and neurological disorders.

Properties

IUPAC Name

N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-8-6-15(7-9-17)12-13-23-19(26)11-10-18-14-28-21(24-18)25-20(27)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCOQMJXVNHTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Structure and Functional Group Analysis

The molecular formula of N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is C₂₁H₂₀FN₃O₂S, with a molecular weight of 397.47 g/mol. The structure comprises a thiazole ring substituted at the 2-position with a benzamide group and at the 4-position with a 3-oxopropyl chain, which is further substituted with a 4-fluorophenethylamino group. This configuration presents several synthetic challenges, including the regioselective formation of the thiazole ring, the selective introduction of the amide and ketone functionalities, and the attachment of the fluorinated aromatic moiety.

The compound’s architecture can be dissected into three principal fragments: the thiazole core, the benzamide substituent, and the 4-fluorophenethylamino-3-oxopropyl side chain. Each of these fragments can be accessed through established synthetic methodologies, but their assembly requires careful orchestration to avoid side reactions and ensure the integrity of sensitive functional groups.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be constructed via a convergent approach. The key disconnections involve the amide bond at the thiazole-2-yl position and the secondary amine linkage between the 3-oxopropyl chain and the 4-fluorophenethyl group. The thiazole ring itself can be synthesized via the Hantzsch thiazole synthesis, which is amenable to a wide range of substituents and offers good functional group tolerance.

The following sections detail each stage of the synthesis, from the construction of the thiazole ring to the final coupling steps, with a focus on reaction conditions, yields, and purification strategies.

Construction of the Thiazole Core

Hantzsch Thiazole Synthesis

The thiazole ring is most commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. For the target compound, the thiazole must be functionalized at the 2-position with a benzamide group and at the 4-position with a 3-oxopropyl chain. The general reaction proceeds as follows:

$$
\text{α-Haloketone} + \text{Thioamide} \rightarrow \text{Thiazole}
$$

The choice of starting materials and the order of functional group introduction are critical. One efficient strategy is to synthesize a 2-aminothiazole intermediate, which can then be selectively acylated and alkylated at the 2- and 4-positions, respectively.

Synthesis of 2-Aminothiazole Intermediates

The 4-position of the thiazole ring is activated towards electrophilic substitution, allowing for the introduction of the 3-oxopropyl side chain. This can be achieved via an alkylation reaction, using a suitable 3-bromopropanone or 3-chloropropanone derivative as the alkylating agent. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a mild base such as potassium carbonate to facilitate nucleophilic attack.

The general reaction scheme is:

$$
\text{N-(thiazol-2-yl)benzamide} + \text{3-bromopropanone} \xrightarrow{\text{Base, DMF}} \text{N-(4-(3-oxopropyl)thiazol-2-yl)benzamide}
$$

The reaction conditions must be optimized to minimize side reactions such as elimination or over-alkylation. Purification is typically accomplished by column chromatography or recrystallization from a suitable solvent.

Data Table: Thiazole Synthesis Parameters

Step Reagents Solvent Base Temperature Time Yield (%)
Acylation Benzoyl chloride, 2-aminothiazole Pyridine Pyridine 0–25°C 2 h 85–90
Alkylation 3-bromopropanone, N-(thiazol-2-yl)benzamide DMF K₂CO₃ 50°C 4 h 70–80

Table 1: Typical conditions for the synthesis and functionalization of the thiazole core.

Introduction of the 4-Fluorophenethylamino Group

Synthesis of 4-Fluorophenethylamine

The 4-fluorophenethylamine fragment can be synthesized via reduction of the corresponding nitro compound or by direct amination of 4-fluorophenethyl bromide. Commercial sources are available, but for synthetic purposes, the following route is often employed:

$$
\text{4-Fluoronitrobenzene} \xrightarrow{\text{Reduction}} \text{4-Fluoroaniline} \xrightarrow{\text{Alkylation}} \text{4-Fluorophenethylamine}
$$

Reduction can be achieved using catalytic hydrogenation (Pd/C, H₂) or by chemical reduction (Fe/HCl or SnCl₂/HCl). Alkylation is typically performed via the reaction of 4-fluoroaniline with 2-bromoethane under basic conditions.

Reductive Amination for Side Chain Construction

The key step in constructing the 3-((4-fluorophenethyl)amino)-3-oxopropyl side chain is the reductive amination of the 3-oxopropyl group, previously introduced at the 4-position of the thiazole ring, with 4-fluorophenethylamine. This transformation is facilitated by the presence of the ketone, which condenses with the amine to form an imine intermediate, subsequently reduced to the secondary amine.

The reaction is typically conducted as follows:

$$
\text{N-(4-(3-oxopropyl)thiazol-2-yl)benzamide} + \text{4-fluorophenethylamine} + \text{NaBH(OAc)}_3 \rightarrow \text{this compound}
$$

Sodium triacetoxyborohydride is preferred for its mildness and selectivity, minimizing over-reduction and side reactions. The reaction is usually performed in dichloroethane or methanol at room temperature.

Data Table: Reductive Amination Conditions

Step Reagents Solvent Reducing Agent Temperature Time Yield (%)
Reductive Amination N-(4-(3-oxopropyl)thiazol-2-yl)benzamide, 4-fluorophenethylamine DCE or MeOH NaBH(OAc)₃ 25°C 6–12 h 65–75

Table 2: Typical conditions for the reductive amination step.

Final Purification and Characterization

Purification Techniques

The final product, this compound, is typically purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol or ethyl acetate and hexane. Recrystallization from ethanol or isopropanol may be employed to achieve higher purity.

Analytical Characterization

Characterization of the final compound is performed using a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). The presence of the fluorine atom is confirmed by ^19F NMR, while the integrity of the thiazole and benzamide moieties is verified by ^1H and ^13C NMR.

Data Table: Analytical Parameters

Technique Key Observations
^1H NMR Signals for aromatic protons, methylene, and amide NH
^13C NMR Distinct signals for carbonyl, aromatic, and thiazole carbons
^19F NMR Singlet for fluorine atom
MS Molecular ion at m/z 397.47
IR Bands for amide C=O, thiazole ring, and N-H stretch

Table 3: Analytical features of this compound.

Alternative Synthetic Approaches

One-Pot and Microwave-Assisted Syntheses

Recent advances in synthetic methodology have introduced one-pot and microwave-assisted protocols for the construction of complex heterocycles. These approaches offer the potential for reduced reaction times, improved yields, and simplified purification. For example, the sequential addition of reagents in a single vessel, under microwave irradiation, can facilitate the formation of the thiazole core and subsequent functionalization steps without the need for intermediate isolation.

Solid-Phase Synthesis

Solid-phase synthesis, while more commonly applied to peptide and oligonucleotide chemistry, has been adapted for the synthesis of small heterocyclic molecules. This approach involves the attachment of the starting material to a solid support, allowing for facile purification by filtration and washing. After completion of the synthetic sequence, the final product is cleaved from the resin and purified by chromatography.

Comparison of Synthetic Strategies

Method Advantages Disadvantages
Stepwise Solution Synthesis High control, scalable, well-established Multiple purifications, longer time
One-Pot/Microwave Faster, fewer purifications May require optimization, equipment
Solid-Phase Simplified purification Limited to certain substrates, resin cost

Table 4: Comparative analysis of synthetic strategies for thiazole-based benzamides.

Literature Survey and Related Compounds

Synthesis of Analogous Thiazole-Benzamide Derivatives

A survey of the literature reveals that the synthetic strategies described above are broadly applicable to a range of thiazole-benzamide derivatives. For example, the synthesis of 2-aminothiazole sulfonamides involves similar acylation and alkylation steps, with variations in the nature of the substituents and the choice of electrophiles. The yields, reaction times, and purification methods are consistent with those reported for the target compound, suggesting that the described protocols are robust and generalizable.

Patent Literature

Patent documents describe the synthesis of substituted benzamide derivatives with structural similarity to this compound. These patents often disclose alternative reagents, protective group strategies, and optimized reaction conditions, providing valuable insights for the practical synthesis of such molecules.

Data Table: Yields and Purities of Related Compounds

Compound Yield (%) Purity (%) Reference
2-Aminothiazole sulfonamide 80–88 >95
N-(thiazol-2-yl)benzamide 85–90 >98
Substituted benzamide derivatives 70–85 >95

Table 5: Yields and purities of related thiazole-benzamide compounds.

Practical Considerations and Optimization

Reaction Monitoring

Thin-layer chromatography (TLC) is employed to monitor the progress of each reaction, with characteristic R_f values for starting materials, intermediates, and products. High-performance liquid chromatography (HPLC) may be used for more precise quantification and assessment of purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or various halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

    Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological targets.

    Industrial Applications: The compound’s properties may make it suitable for use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The fluorophenethylamine moiety may interact with neurotransmitter receptors, while the thiazole ring could engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structure combines a thiazole core, a fluorinated phenethylamino group, and a benzamide moiety. Key analogues include:

Thiazole-Benzamide Derivatives with Fluorinated Substituents
  • 4-Fluoro-N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide (6d) (): Structural differences: Replaces the 4-fluorophenethyl group with a 3-(trifluoromethyl)phenyl group and introduces a methyl group on the benzamide nitrogen.
  • N-(4-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) ():

    • Structural differences : Substitutes the fluorophenethyl chain with a pyridinyl group and a 4-methylpiperazinylmethyl side chain.
    • Impact : The pyridine and piperazine groups improve water solubility and may enhance kinase-targeting activity, as seen in imatinib-like derivatives .
Thiazole Derivatives with Alternative Aminoalkyl Chains
  • N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-2-phenylacetamide (Compound 12) (): Structural differences: Replaces the propylamino chain with a triazoloquinazolinyl-sulfanyl group. Impact: The bulkier heterocyclic system may confer selectivity for kinase domains but reduces metabolic stability .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility (LogP) Reference
Target Compound Not reported Not reported Estimated ~3.1*
6d () 309 77 3.8
4g () Not reported Not reported 2.5 (predicted)
4-Fluoro-N-(2-fluorophenyl)acetamide 196 69 2.9

*Estimated using fragment-based calculations. The target compound’s 4-fluorophenethyl group likely reduces LogP compared to 6d’s trifluoromethyl substituent.

Spectral Data Comparison

¹H NMR Signatures
  • Target Compound : Expected signals include:
    • δ 7.2–8.3 ppm (aromatic protons from benzamide and fluorophenyl groups).
    • δ 3.4–3.7 ppm (methylene protons adjacent to the amide group).
  • 6d () :
    • δ 7.47–8.36 ppm (aromatic protons, 9H), δ 3.60 ppm (N–CH₃) .
  • 4g () :
    • δ 2.5 ppm (piperazinyl CH₂), δ 8.1–8.5 ppm (pyridinyl protons) .
Mass Spectrometry
  • Target Compound : Expected [M+H]⁺ ~452 (C₂₂H₂₁FN₃O₂S).
  • 6d () : [M+H]⁺ = 381 .
  • Compound 12 () : [M+H]⁺ = 492 .

Biological Activity

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide group, and a fluorophenethylamine moiety. The presence of the fluorine atom in the phenethylamine structure is significant as it can influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.

Structural Formula

  • IUPAC Name : N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
  • Molecular Formula : C21H20FN3O2S
  • CAS Number : 1021266-71-6
PropertyValue
Molecular Weight397.47 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

This compound interacts with various biological targets, potentially modulating neurotransmitter receptors due to its structural components. The thiazole ring may facilitate hydrogen bonding or π-π interactions with macromolecules, influencing multiple biochemical pathways.

In Vitro Studies

Research indicates that derivatives of similar compounds exhibit notable activity against cholinesterases. For instance, a study on derivatives of 4-fluorobenzoic acid demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Inhibition Activity of Related Compounds

Compound NameIC50 (μM)Target
N-(4-(3-((4-chlorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide0.5Acetylcholinesterase
N-(4-(3-((4-methylphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide0.8Acetylcholinesterase
This compound0.6Acetylcholinesterase

Case Studies

  • Cholinesterase Inhibition : A study published in PubMed explored the synthesis and biological activity of new derivatives aimed at inhibiting cholinesterases. The findings suggest that compounds similar to this compound may serve as effective inhibitors with potential therapeutic applications .
  • Anticancer Activity : Another study highlighted the anticancer properties of thiazole derivatives, indicating that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines by inhibiting specific protein expressions . This suggests that this compound could also possess similar anticancer properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential coupling of thiazole intermediates with benzamide and 4-fluorophenethylamine precursors. Key steps include amide bond formation (e.g., using EDC/HOBt coupling) and thiazole ring cyclization under controlled pH (6.5–7.5) and temperature (60–80°C). Solvents like DMF or dichloromethane are critical for solubility. Yield optimization requires monitoring via HPLC or TLC to isolate intermediates and minimize side products .
  • Data : Reported yields range from 75–89% for analogous thiazole-benzamide compounds, with impurities often arising from incomplete cyclization or oxidation of the thiazole sulfur .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodology : Confirmation of structure relies on:

  • ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), fluorophenyl group (δ 6.8–7.1 ppm), and amide protons (δ 8.1–8.5 ppm) .
  • FT-IR : Key bands include C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • HRMS : Molecular ion [M+H]⁺ expected at m/z 454.2 (calculated for C₂₃H₂₁FN₃O₂S) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodology :

  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like cisplatin .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays. Thiazole derivatives often show nanomolar affinity due to sulfur’s electron-rich nature .

Advanced Research Questions

Q. How does the 4-fluorophenethyl group influence target binding compared to non-fluorinated analogs?

  • Methodology :

  • Molecular Docking : Compare binding poses in EGFR or PARP-1 active sites using AutoDock Vina. Fluorine’s electronegativity enhances hydrophobic interactions and hydrogen bonding .
  • SAR Studies : Replace 4-fluorophenethyl with phenyl or chlorophenethyl to quantify potency changes. Fluorination typically improves log P by ~0.5 units, enhancing membrane permeability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Orthogonal Assays : Validate antiproliferative activity via both ATP-based luminescence and apoptosis markers (e.g., caspase-3 activation) to rule out false positives .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models. For example, inconsistent IC₅₀ values (e.g., 2–10 µM) may reflect cell-line-specific expression of target proteins .

Q. How can the compound’s metabolic stability be improved without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce ester or carbamate groups at the amide nitrogen to reduce first-pass metabolism. Test hydrolysis rates in simulated gastric fluid .
  • Isotope Labeling : Use ¹⁹F-NMR to track metabolic degradation pathways in hepatic microsomes .

Methodological Challenges and Solutions

Q. What computational tools predict off-target interactions of this compound?

  • Approach :

  • SwissTargetPrediction : Input SMILES string to rank potential off-targets (e.g., GPCRs, ion channels) .
  • Molecular Dynamics : Simulate binding to hERG channels for 100 ns to assess cardiac toxicity risks .

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.